(1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine is a chemical compound that belongs to the class of amines. Its molecular formula is , and it features a cyclopropyl group attached to a dichlorobenzyl moiety. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a building block for various pharmaceuticals.
(1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine is classified as an aliphatic amine. It has significant structural features that include halogen substituents (chlorine atoms) on the benzyl ring, which can influence its reactivity and biological activity.
The synthesis of (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine generally involves a nucleophilic substitution reaction. The most common method includes the following steps:
The molecular structure of (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine can be represented by its canonical SMILES notation: C1CC1(CC2=CC(=C(C=C2)Cl)Cl)CN
. This indicates the presence of a cyclopropyl group attached to a methanamine unit, which is further substituted with a dichlorobenzyl group.
(1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine can participate in various chemical reactions due to its amine functional group and the presence of chlorine substituents. Common reactions include:
The reactivity of this compound may be influenced by the electron-withdrawing effects of the chlorine atoms, which can stabilize certain intermediates during reactions .
The mechanism of action for (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine involves its interaction with biological targets such as enzymes or receptors. The compound's structural features allow it to bind selectively to specific sites within these targets, potentially leading to inhibition or activation of biological pathways.
Research into the specific molecular targets and pathways affected by this compound is ongoing, highlighting its potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 230.13 g/mol |
Boiling Point | Not specified |
Flash Point | Not specified |
(1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine has potential applications in:
This compound's unique structure and properties make it a valuable candidate for further research in drug development and other scientific fields.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1